molecular formula C6H10N6 B588538 Cyromazine-d4 CAS No. 1219804-19-9

Cyromazine-d4

Cat. No.: B588538
CAS No.: 1219804-19-9
M. Wt: 170.212
InChI Key: LVQDKIWDGQRHTE-LNLMKGTHSA-N
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Description

Cyromazine-d4 is a stable isotope-labeled analog of the triazine insecticide cyromazine. It is primarily used as a reference standard in analytical chemistry, particularly in the quantification of cyromazine residues in various matrices. The compound is characterized by the replacement of hydrogen atoms with deuterium, which makes it useful in isotope dilution mass spectrometry (IDMS) for accurate and precise measurements .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyromazine-d4 involves the deuteration of cyromazine. The general synthetic route includes the following steps:

    Starting Material: The synthesis begins with cyanuric chloride, which is dissolved in an organic solvent under stirring conditions at a temperature of 0-5°C.

    Ammonia Addition: Industrial ammonia water is added dropwise, and the mixture is heated to 40-45°C, maintaining this temperature for 5-6.5 hours to obtain a reaction solution.

    Intermediate Formation: The solvent is separated, and purified water is added to the remaining solution. The mixture is stirred, cooled to room temperature, and subjected to suction filtration, washing, and drying to obtain 2-chloro-4,6-diamino-1,3,5-triazine.

    Deuteration: The intermediate is then reacted with deuterated cyclopropylamine at 90-95°C, with an acid-binding agent added dropwise to adjust the pH to 7.5-8.5.

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale, ensuring high purity and low impurity content. The process is designed to be simple, cost-effective, and safe for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Cyromazine-d4 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

  • **Reduction

Properties

IUPAC Name

2-N-(2,2,3,3-tetradeuteriocyclopropyl)-1,3,5-triazine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N6/c7-4-10-5(8)12-6(11-4)9-3-1-2-3/h3H,1-2H2,(H5,7,8,9,10,11,12)/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQDKIWDGQRHTE-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])NC2=NC(=NC(=N2)N)N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747405
Record name N~2~-(2,2,3,3-~2~H_4_)Cyclopropyl-1,3,5-triazine-2,4,6-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219804-19-9
Record name N~2~-(2,2,3,3-~2~H_4_)Cyclopropyl-1,3,5-triazine-2,4,6-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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